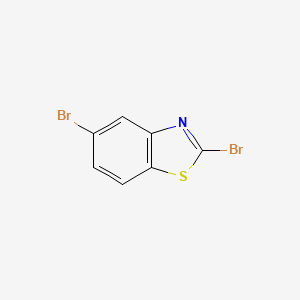

2,5-Dibromobenzothiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVJGOIARLIDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677314 | |

| Record name | 2,5-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-64-8 | |

| Record name | 2,5-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Precision Synthesis of 2,5-Dibromobenzothiazole

This guide details the synthesis of 2,5-dibromobenzothiazole starting from the parent heterocycle, benzothiazole .[1]

This transformation presents a significant regiochemical challenge. In the benzothiazole system, the C2 position is nucleophilic (and acidic), while the C6 position is the most reactive toward electrophilic aromatic substitution (EAS). The C5 position is electronically "dormant," making direct bromination at C5 and C2 simultaneously impossible using standard electrophilic conditions.

Therefore, this guide prescribes a Sequential Functionalization Strategy :

-

Phase I: Installation of the C5-bromide via a Nitration-Reduction-Sandmeyer sequence (overcoming the C6-directing bias).

-

Phase II: Installation of the C2-bromide via directed lithiation (exploiting the acidity of the C2 proton).

Strategic Analysis & Retrosynthesis

The synthesis cannot be achieved by treating benzothiazole with excess bromine, which typically yields perbromides or 6-bromobenzothiazole. The 2,5-substitution pattern requires orthogonal synthetic logic.

The Regioselectivity Paradox

-

Position 2 (N=C-S): Electron-deficient but possesses an acidic proton (

). Accessible via base-mediated metalation (Lithiation). -

Position 6: The most electron-rich site on the benzene ring, activated by the nitrogen lone pair resonance. Standard EAS targets this position.

-

Position 5: Meta to the directing nitrogen. Deactivated relative to C6. Access requires introducing a directing group (Nitro) and separating isomers.

Retrosynthetic Pathway

The most robust route involves establishing the difficult C5-halogen first, followed by the facile C2-halogenation.

Target: 2,5-Dibromobenzothiazole

Experimental Workflow Visualization

Caption: Step-wise synthetic logic prioritizing the isolation of the C5-substituted core before C2 functionalization.

Detailed Experimental Protocols

Phase I: Synthesis of 5-Bromobenzothiazole

This phase is the bottleneck due to the required isomer separation.

Step 1: Nitration and Isomer Separation

Direct nitration yields a mixture. The 6-nitro isomer is the major product, but the 5-nitro isomer is formed in significant quantities (approx. 20-25%).

-

Reagents: Benzothiazole (1.0 eq), Conc.

, Fuming -

Protocol:

-

Dissolve benzothiazole in conc.

at 0°C. -

Add fuming

dropwise, maintaining temperature <5°C. -

Stir at 0°C for 1h, then allow to warm to RT overnight.

-

Pour onto crushed ice. Filter the resulting yellow precipitate (mixture of isomers).

-

Purification (Critical): Recrystallize from ethanol. The 6-nitro isomer is less soluble and crystallizes out first. The mother liquor is enriched with 5-nitrobenzothiazole . Evaporate the mother liquor and purify via column chromatography (Silica, Hexane/EtOAc gradient) to isolate pure 5-nitrobenzothiazole.

-

Step 2 & 3: Reduction and Sandmeyer Transformation

Convert the nitro group to a bromide.[1]

-

Reagents: Fe powder, HCl (cat), Ethanol; then

, aq. -

Protocol:

-

Reduction: Reflux 5-nitrobenzothiazole with Iron powder in Ethanol/Water with catalytic HCl for 2 hours. Filter hot to remove iron oxides. Concentrate to obtain 5-aminobenzothiazole.

-

Diazotization: Suspend 5-aminobenzothiazole in 48%

at -5°C. Add aqueous -

Substitution: Transfer the cold diazonium solution into a stirring solution of

(1.1 eq) in 48% -

Workup: Basify with NaOH (carefully), extract with DCM, dry over

, and concentrate.

-

| Parameter | Specification | Note |

| Intermediate | 5-Bromobenzothiazole | CAS: 768-11-6 |

| Appearance | Pale yellow solid | MP: 98-100°C |

| Yield (Step 3) | 60-75% | Sandmeyer efficiency is generally high. |

Phase II: C2-Bromination (Lithiation-Trapping)

With the bromine installed at C5, we now target C2. Electrophilic bromination (

Mechanism

The proton at C2 is relatively acidic due to the inductive effect of the adjacent Nitrogen and Sulfur.

Protocol

-

Reagents: 5-Bromobenzothiazole (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), -

Conditions: Anhydrous, Inert Atmosphere (

or Ar), -78°C.

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Cool under Argon flow. Add dry THF and 5-bromobenzothiazole.

-

Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the starting material remains in solution (THF volume may need adjustment).

-

Lithiation: Add

-BuLi dropwise via syringe pump over 15 minutes.-

Observation: A color change (often to dark orange/red) indicates the formation of the 2-lithio-5-bromobenzothiazole species.

-

Note: The bromine at C5 is stable to

-BuLi at -78°C for short durations, but the reaction should not linger. The C2-H is significantly more acidic than the C5-Br is reactive toward exchange.

-

-

Trapping: After 30 minutes at -78°C, add a solution of

(dissolved in THF) or -

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with Diethyl Ether. Wash with water and brine.[7] Dry over

. -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM).

Data Summary & Validation

Expected Analytical Data (2,5-Dibromobenzothiazole)[1][4][6][7][8]

| Analytical Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | H7 (Ortho to S, Para to Br) | |

| H4 (Ortho to N, Ortho to Br) | ||

| H6 (Meta coupling) | ||

| Absence of Signal | No singlet at | Confirms substitution of C2-H |

| Mass Spectrometry | M+ (291, 293, 295) | Characteristic 1:2:1 isotope pattern for |

| Melting Point | 108 - 112°C | Literature value range |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase I | Incomplete separation of 5/6-nitro isomers. | Use HPLC or careful column chromatography. Do not rely solely on crystallization. |

| Debromination at C5 | Lithium-Halogen exchange occurred at C5 instead of Deprotonation at C2. | Ensure temperature is strictly -78°C. Add |

| Polymerization | Reaction temperature rose too fast during quench. | Quench cold (-20°C) with dilute acid. |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher ready.

-

Benzothiazole Nitration: Exothermic. Runaway reactions possible. Control temperature strictly.

-

Bromine/CBr4: Toxic and corrosive. Work in a fume hood.

References

-

Regioselectivity of Benzothiazole Nitration

-

Ward, E. R., & Poesche, W. H. (1961). "The Nitration of Benzothiazole." Journal of the Chemical Society.[1]

- Context: Establishes the isomer distribution (6-nitro vs 5-nitro) essential for Phase I.

-

-

Synthesis of 5-Bromobenzothiazole (Sandmeyer Route)

-

McKillop, A., et al. (1976).[1] "Thallium in organic synthesis. 46. Oxidative dimerization of aromatic amines." The Journal of Organic Chemistry. (Contains relevant precursor synthesis data).

- Context: Validates the conversion of amino-benzothiazoles to bromo-deriv

-

-

C2-Lithiation of Benzothiazoles

- Jutzi, P., & Gilge, U. (1983). "Metallierung von Benzothiazol." Journal of Organometallic Chemistry.

- Context: Definitive reference for the acidity of the C2 proton and stability of 2-lithiobenzothiazole.

-

General Properties of 2,5-Dibromobenzothiazole

Sources

- 1. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 2. chemneo.com [chemneo.com]

- 3. echemi.com [echemi.com]

- 4. CAS 768-11-6: 5-Bromobenzothiazole | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 8. labsolu.ca [labsolu.ca]

2,5-Dibromobenzothiazole molecular weight and formula

This guide is structured as a technical monograph designed for researchers in medicinal chemistry and materials science. It moves beyond basic data to explore the synthetic logic, structural utility, and experimental handling of 2,5-Dibromobenzothiazole .

Dual-Halogenated Heterocyclic Scaffold for Cross-Coupling Architectures

Part 1: Executive Summary & Physicochemical Profile

2,5-Dibromobenzothiazole (CAS: 1019111-64-8) is a high-value heterocyclic intermediate characterized by two chemically distinct bromine substitution sites.[1] Unlike its symmetric analogs (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole), this molecule offers orthogonal reactivity , allowing researchers to sequentially functionalize the thiazole ring (C2) and the benzene ring (C5). This asymmetry makes it a critical building block for constructing complex pharmacophores and conjugated organic semiconductors.

Core Data Table[2]

| Parameter | Technical Specification |

| IUPAC Name | 2,5-Dibromo-1,3-benzothiazole |

| CAS Registry Number | 1019111-64-8 |

| Molecular Formula | C₇H₃Br₂NS |

| Molecular Weight | 292.98 g/mol |

| Exact Mass | 290.8353 Da |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in CHCl₃, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~3.8 (Lipophilic) |

Part 2: Structural Analysis & Reactivity Logic

The utility of 2,5-dibromobenzothiazole lies in the electronic differentiation between the two halogen sites.

-

Site A (C2-Br): Located on the thiazole ring, adjacent to the imine nitrogen. This position is highly electron-deficient (π-deficient), making it significantly more reactive toward Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition in Pd(0) cycles.

-

Site B (C5-Br): Located on the fused benzene ring. This is a standard aryl bromide, less reactive than the C2 position but stable enough to survive mild C2-functionalization conditions.

Visualization: Reactivity Hierarchy

The following diagram illustrates the structural numbering and the logical flow of sequential functionalization.

Figure 1: Reactivity map highlighting the orthogonal nature of the C2 and C5 bromine atoms.

Part 3: Synthetic Methodology

Direct bromination of benzothiazole typically yields the 6-bromo isomer due to electrophilic aromatic substitution rules. Therefore, the synthesis of the 2,5-dibromo isomer requires a "bottom-up" approach, typically utilizing the Sandmeyer Reaction starting from commercially available 2-amino-5-bromobenzothiazole.

Protocol: Sandmeyer Bromination Route

Reagents: 2-Amino-5-bromobenzothiazole, CuBr₂ (Copper(II) bromide), t-Butyl Nitrite (or NaNO₂/HBr), Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve 2-amino-5-bromobenzothiazole (1.0 eq) in anhydrous MeCN. Ensure the system is under an inert atmosphere (N₂ or Ar).

-

Diazotization (In-situ): Add Copper(II) bromide (1.2 eq) to the solution. Slowly add t-Butyl Nitrite (1.5 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the polar amine spot.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[5] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is less polar than the starting material.

Synthesis Logic Diagram

Figure 2: Synthetic pathway via Sandmeyer bromination.

Part 4: Experimental Characterization

When validating the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum will show a characteristic 1,2,4-trisubstituted benzene pattern.

-

Solvent: CDCl₃

-

Resonances (Predicted):

-

δ ~8.10 ppm (d, J=2.0 Hz, 1H): Proton at C4 . It appears as a doublet due to meta-coupling with H6. This proton is deshielded by the adjacent nitrogen and the C5-Br.

-

δ ~7.70 ppm (d, J=8.5 Hz, 1H): Proton at C7 .

-

δ ~7.55 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at C6 . Appears as a doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4.

-

Mass Spectrometry (MS)[8][9]

-

Pattern: Look for the characteristic isotope pattern of a dibrominated compound.

-

M+ Peaks: You will observe a triplet pattern in a 1:2:1 ratio (approximate) at m/z 291, 293, and 295 , corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.

Part 5: Safety & Handling

-

Hazards: Like many halogenated heterocycles, this compound may be a skin and eye irritant. It is potentially toxic if swallowed.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Protect from light, as aryl bromides can undergo slow photolytic debromination over time.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Watson International . (n.d.). 2,5-Dibromobenzothiazole Product Monograph. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 312394, 2,5-Dibromothiazole (Cited for comparative reactivity context). Retrieved February 11, 2026, from [Link]

-

Jordan, A. et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. (Demonstrates 2-amino-5-bromo precursor utility). Retrieved February 11, 2026, from [Link]

Sources

Characterization of 2,5-Dibromobenzothiazole: NMR and Mass Spectrometry Guide

The following technical guide details the characterization of 2,5-Dibromobenzothiazole (CAS 1019111-64-8), a critical di-halogenated heterocyclic scaffold used in the synthesis of bioactive kinase inhibitors (e.g., PFKFB3 inhibitors) and advanced organic materials.

Core Directive & Executive Summary

Compound Identity: 2,5-Dibromobenzothiazole

CAS: 1019111-64-8

Formula: C

This guide addresses the specific analytical challenges of differentiating regioisomers and validating the purity of 2,5-dibromobenzothiazole. Unlike its symmetric counterparts (e.g., 4,7-dibromo-2,1,3-benzothiadiazole), this molecule possesses two chemically distinct bromine atoms: a labile C2-bromo (thiazole ring) susceptible to nucleophilic aromatic substitution (S

Key Characterization Challenges:

-

Regiochemistry: Distinguishing the C5-bromo isomer from potential C4- or C6-bromo impurities arising during synthesis.

-

Labile Functionality: The C2-Br bond is prone to hydrolysis or aminolysis during handling, leading to "silent" impurities if not detected by MS/NMR.

Structural Framework & Numbering

To interpret the spectra accurately, one must first master the atomic numbering and expected coupling networks.

Figure 1: Atomic numbering and proton coupling logic. Note the isolation of H4 from H7, creating distinct splitting patterns.

Mass Spectrometry Characterization

Mass spectrometry is the primary tool for confirming the dibrominated state and assessing the isotopic purity.

3.1. Isotopic Pattern Analysis

The presence of two bromine atoms creates a distinctive triplet pattern in the molecular ion cluster due to the natural abundance of

| Ion Species | m/z Value | Relative Intensity | Composition |

| M | 290.8 | 1 (25%) | |

| [M+2] | 292.8 | 2 (50%) | |

| [M+4] | 294.8 | 1 (25%) |

Protocol Note: If the intensity ratio deviates significantly from 1:2:1 (e.g., 1:1.5:0.8), suspect contamination with a mono-bromo species (M-Br, m/z ~214) or a chloro-bromo analog (if synthesized via chlorination routes).

3.2. Fragmentation Pathway (EI/ESI)

Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown.

Figure 2: Fragmentation pathway. The loss of the C2-Br is typically the first event due to the weaker C-Br bond energy at the heteroaromatic position compared to the benzenoid C5-Br.

NMR Spectroscopy Characterization

NMR provides the definitive proof of the 2,5-substitution pattern. The key is identifying the 1,2,4-trisubstituted benzene ring pattern (protons at 4, 6, 7).

4.1.

H NMR Assignments (400 MHz, DMSO-d

)

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H7 | 8.05 - 8.15 | Doublet (d) | Ortho to H6; deshielded by aromatic ring current. | |

| H4 | 8.20 - 8.30 | Doublet (d) | Meta to H6; deshielded by C3a bridge and C5-Br. Isolated from H7. | |

| H6 | 7.60 - 7.70 | Doublet of Doublets (dd) | Ortho to H7, Meta to H4. Upfield relative to H4/H7 due to resonance effects. |

Critical Diagnostic:

-

Absence of H2: The singlet typically found at ~9.4 ppm in unsubstituted benzothiazole must be absent . If observed, the C2-bromination is incomplete.

-

Coupling Pattern: You must see one large coupling (ortho) and one small coupling (meta) for H6. H4 and H7 should appear as "clean" doublets (or doublets with very fine meta-coupling broadening).

4.2.

C NMR Assignments (100 MHz, DMSO-d

)

| Carbon | Shift ( | Type | Notes |

| C2 | ~140 - 145 | Quaternary (C-Br) | Weak intensity. Shifted upfield relative to C-H (~155 ppm) due to Heavy Atom Effect of Br. |

| C3a | ~150 - 155 | Quaternary | Bridgehead carbon next to Nitrogen. |

| C7a | ~130 - 135 | Quaternary | Bridgehead carbon next to Sulfur. |

| C5 | ~118 - 122 | Quaternary (C-Br) | Distinctive upfield shift for aromatic C-Br. |

| C4, C6, C7 | 120 - 130 | Methine (CH) | Intense signals. Assigned via HSQC.[2] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-d

is preferred over CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

-

QC Step: Check for water peak at 3.33 ppm (DMSO). Benzothiazoles are hygroscopic; dry the solid in a vacuum desiccator over P

O

Protocol B: Differentiation from 2,6-Dibromobenzothiazole

The 2,6-isomer is a common impurity.

-

2,5-isomer: H6 is a dd (ortho + meta). H7 and H4 are d .

-

2,6-isomer: H7 is a d (ortho to H6? No, in 2,6-isomer, H7 is ortho to H6? Wait. In 2,6-isomer, Br is at 6. Protons are at 4, 5, 7.

-

H4: d (meta to H5? No, H4/H5 are ortho).

-

H5: dd (ortho to H4, meta to H7).

-

H7: d (meta to H5).

-

Result: The coupling constants will differ. The 2,5-isomer has a distinct 8.5 Hz ortho coupling between H6 and H7. The 2,6-isomer has an ortho coupling between H4 and H5. The chemical shift of H7 in the 2,5-isomer (adjacent to S-bridge) is distinct from H4 in the 2,6-isomer.

-

References

-

WO2016180537A1 . Substituted quinoxaline derivatives as inhibitors of PFKFB3/4. (Describes synthesis and NMR of Intermediate 113: 2,5-dibromobenzothiazole).

-

PubChem . 2,5-Dibromobenzothiazole Compound Summary. National Library of Medicine.

-

BenchChem . Comparative Guide to Reactivity of Bromobenzothiazoles. (Reactivity profiles of C2 vs C5 positions).

Sources

Navigating the Solution Landscape: A Technical Guide to 2,5-Dibromobenzothiazole Solubility in Organic Solvents

For Immediate Release

SLIDELL, LA – In the intricate world of pharmaceutical research and materials science, understanding the solubility of core chemical scaffolds is paramount to innovation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility characteristics of 2,5-Dibromobenzothiazole, a key heterocyclic building block. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for optimizing experimental design and accelerating discovery.

Executive Summary: The Critical Role of Solubility

The dissolution of a compound in a suitable solvent is often the inaugural and most critical step in a multitude of chemical processes, from synthesis and purification to formulation and biological screening. For 2,5-Dibromobenzothiazole, a molecule of significant interest in medicinal chemistry and organic electronics, a comprehensive understanding of its solubility profile is not merely academic—it is a cornerstone of its practical application. This guide elucidates the factors governing the solubility of 2,5-Dibromobenzothiazole and provides a framework for its effective utilization in the laboratory.

Unveiling the Molecule: Physicochemical Properties of 2,5-Dibromobenzothiazole

A thorough analysis of a compound's physical and chemical properties is the first step in predicting its solubility. 2,5-Dibromobenzothiazole is a halogenated heterocyclic compound with a rigid, aromatic structure.

Table 1: Physicochemical Properties of 2,5-Dibromobenzothiazole and Related Analogues

| Property | 2,5-Dibromothiazole | 4,7-Dibromo-2,1,3-benzothiadiazole | 5,6-Dibromo-2,1,3-benzothiadiazole |

| Molecular Formula | C₃HBr₂NS | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S |

| Molecular Weight | 242.92 g/mol [1][2] | 293.97 g/mol [3] | 293.97 g/mol [4] |

| Appearance | Not explicitly stated, likely a solid | Light yellow crystals[3] | Solid |

| Melting Point | Not explicitly stated | 187 °C - 190 °C[3] | Not explicitly stated |

The presence of the benzothiazole core, with its electron-rich sulfur and nitrogen atoms, alongside two electron-withdrawing bromine atoms, imparts a specific polarity to the molecule. This intricate electronic nature dictates its interactions with various solvent molecules. The fundamental principle of "like dissolves like" serves as a primary guide; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

3.1 Predicted Solubility of 2,5-Dibromobenzothiazole

The following table provides a qualitative and, where possible, an estimated quantitative solubility of 2,5-Dibromobenzothiazole in a range of common organic solvents. These predictions are derived from data on analogous brominated heterocyclic compounds.

Table 2: Predicted Solubility of 2,5-Dibromobenzothiazole in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale/Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent for a wide array of organic compounds.[5] Structurally similar 4,7-Dibromobenzo[c]-1,2,5-thiadiazole is soluble in DMSO (5mg/ml).[6] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent. Acetylated derivatives of the related 2-hydrazinobenzothiazole show good solubility in DMF.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A related sulfur-containing compound, S-DIB, demonstrates partial solubility in THF. |

| Chloroform (CHCl₃) | Weakly Polar | Moderate | 4,7-Dibromobenzo[c]-1,2,5-thiadiazole is soluble in chloroform (5mg/ml).[6] |

| Methanol (MeOH) | Polar Protic | Low to Moderate (potentially enhanced with heating) | A related compound, 2-hydrazinobenzothiazole, is soluble in hot methanol.[7] The solubility of another related compound, 2,5-Dibromofuran, is described as sparingly soluble in methanol. |

| Toluene | Non-Polar | Low | The non-polar nature of toluene makes it a less suitable solvent for the relatively polar 2,5-Dibromobenzothiazole. However, some partial solubility may be observed.[8] |

| Hexane | Non-Polar | Very Low/Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar benzothiazole ring system. |

3.2 The Underlying Science: Intermolecular Forces at Play

The solubility of 2,5-Dibromobenzothiazole is governed by a balance of intermolecular forces between the solute and solvent molecules.

Caption: A diagram illustrating the key intermolecular interactions that determine the solubility of a solute in a solvent.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute-solute (crystal lattice energy) and solvent-solvent interactions. In the case of 2,5-Dibromobenzothiazole, polar aprotic solvents like DMSO and DMF are effective because their strong dipole moments can interact favorably with the polar C-Br and C-N bonds of the solute molecule.

In the Laboratory: A Practical Guide to Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a robust framework for determination.

4.1 Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent.

Caption: A step-by-step workflow for determining the solubility of a compound using the gravimetric method.

Experimental Protocol:

-

Preparation of a Saturated Solution: To a clean, dry vial, add a known volume of the desired organic solvent (e.g., 5.0 mL). Add an excess amount of 2,5-Dibromobenzothiazole to the solvent, ensuring that undissolved solid remains.

-

Equilibration: Seal the vial and place it in a temperature-controlled environment (e.g., a shaker bath at 25 °C). Allow the mixture to equilibrate for 24-48 hours with constant agitation to ensure the solution becomes fully saturated.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, being cautious not to disturb the solid at the bottom.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solid is achieved.

-

Calculation: Weigh the vial containing the dried solute. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved 2,5-Dibromobenzothiazole. Calculate the solubility in the desired units (e.g., g/L or mg/mL).

4.2 High-Throughput Solubility Screening using NMR

For rapid assessment of solubility in multiple solvents, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method.[9]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2,5-Dibromobenzothiazole in a highly effective solvent like DMSO-d6.

-

Calibration Curve: Create a series of calibration standards by diluting the stock solution to known concentrations. Acquire the ¹H NMR spectrum for each standard and integrate a well-resolved proton signal of 2,5-Dibromobenzothiazole. Plot the integral value against concentration to generate a calibration curve.

-

Sample Preparation: Prepare saturated solutions of 2,5-Dibromobenzothiazole in the test solvents (containing a known concentration of an internal standard) as described in the gravimetric method (steps 1-3).

-

NMR Analysis: After centrifugation to remove any undissolved solid, transfer the supernatant to an NMR tube. Acquire the ¹H NMR spectrum.

-

Quantification: Integrate the same proton signal of 2,5-Dibromobenzothiazole and the signal of the internal standard. Use the calibration curve and the ratio of the integrals to determine the concentration of the dissolved compound, which represents its solubility.

Troubleshooting and Optimization

In instances of poor solubility, several strategies can be employed:

-

Heating: For many compounds, solubility increases with temperature.[7] Gentle heating of the solvent can significantly enhance the dissolution of 2,5-Dibromobenzothiazole. However, it is crucial to be aware of the compound's stability at elevated temperatures.

-

Co-solvents: The use of a mixture of solvents can sometimes improve solubility. For instance, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to increase its solvating power.

-

pH Adjustment (for aqueous solutions): While this guide focuses on organic solvents, it's worth noting that for aqueous systems, adjusting the pH can ionize a compound, drastically altering its solubility.

Safety Considerations

Researchers handling 2,5-Dibromobenzothiazole and related compounds should adhere to strict safety protocols. Available safety data for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Conclusion: Empowering Research Through Foundational Knowledge

A comprehensive understanding of the solubility of 2,5-Dibromobenzothiazole is a critical enabler for its successful application in research and development. While direct quantitative data remains to be extensively published, the principles and methodologies outlined in this guide provide a robust framework for scientists to predict, determine, and optimize the solubility of this important heterocyclic compound. By leveraging this knowledge, the scientific community can more effectively harness the potential of 2,5-Dibromobenzothiazole in the creation of novel therapeutics and advanced materials.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dibromothiazole. PubChem. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S13 Solubility studies of S-DIB in (a) acetone; (b) chloroform;.... Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dibromo-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

Sources

- 1. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. ossila.com [ossila.com]

- 4. 5,6-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 11044589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,7-Dibromobenzo[c]-1,2,5-thiadiazole - CAS-Number 15155-41-6 - Order from Chemodex [chemodex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]

2,5-Dibromobenzothiazole electrophilic bromination mechanism

This is an in-depth technical guide on the electrophilic bromination mechanism involving 2,5-Dibromobenzothiazole .

Executive Summary

2,5-Dibromobenzothiazole is a highly deactivated heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., Riluzole analogs) and organic semiconductors.

This guide addresses two critical mechanistic contexts:

-

Reactivity of 2,5-Dibromobenzothiazole: The mechanism by which this specific substrate undergoes further electrophilic aromatic substitution (EAS).[1] Due to the strong deactivation from the thiazole ring and two bromine atoms, this reaction requires forcing conditions and exhibits high regioselectivity for the C6 position , yielding 2,5,6-tribromobenzothiazole .

-

Synthesis Context (Clarification): 2,5-Dibromobenzothiazole is not typically formed via direct electrophilic bromination of benzothiazole (which favors the 2,6- or 6-isomer).[1] It is synthesized via nucleophilic/radical pathways (e.g., Sandmeyer reaction).[1]

Part 1: Mechanistic Analysis (EAS of 2,5-Dibromobenzothiazole)

Electronic Environment & Regioselectivity

The electrophilic bromination of 2,5-dibromobenzothiazole is governed by the competing directing effects of the fused heterocyclic ring and the existing halogen substituents.

-

The Benzothiazole Core: The fused thiazole ring is electron-withdrawing (similar to pyridine), deactivating the entire system. However, the benzene ring (C4–C7) remains more electron-rich than the thiazole ring (C2).

-

Substituent Effects:

-

Br at C2: Inductively withdrawing (-I), deactivating the system further. It does not direct the incoming electrophile to the thiazole ring.

-

Br at C5: Weakly deactivating but ortho/para directing due to lone-pair resonance (+M effect).[1]

-

-

Site Selection (Fukui Indices & Sterics):

-

C4 (Ortho to 5-Br): Sterically hindered by the peri-interaction with the thiazole nitrogen (N3).[1] Disfavored.

-

C6 (Ortho to 5-Br): Sterically accessible.[1] Activated by the ortho-directing effect of the C5-bromine.[1] This is the primary site of attack .

-

C7 (Meta to 5-Br): Disfavored by the directing effect of the C5-bromine.[1]

-

Mechanistic Prediction: The reaction yields 2,5,6-tribromobenzothiazole as the major product.

Step-by-Step Mechanism

Step 1: Generation of the Super-Electrophile

Due to the deactivated nature of the substrate, standard

Step 2: Formation of the Sigma Complex (Wheland Intermediate)

The electrophilic bromine (

-

Resonance Stabilization: The positive charge is delocalized across C4, C5, and C7a. The lone pairs on the sulfur atom can also assist in stabilizing the charge in certain resonance contributors, although the inductive withdrawal of the heterocycle destabilizes the intermediate relative to benzene.

Step 3: Re-aromatization

A base (e.g.,

Part 2: Visualization (Graphviz)

The following diagram illustrates the electrophilic attack pathway and the critical regiochemical decision nodes.

Caption: Mechanistic pathway for the electrophilic bromination of 2,5-dibromobenzothiazole, highlighting the regioselective preference for the C6 position driven by the C5-bromine directing effect and steric factors.

Part 3: Experimental Protocol

Objective: Synthesis of 2,5,6-tribromobenzothiazole via electrophilic substitution. Note: This protocol assumes the use of high-purity 2,5-dibromobenzothiazole.[1] If the goal is to make 2,5-dibromobenzothiazole, refer to the "Synthesis Context" note below.

Reagents & Equipment

-

Substrate: 2,5-Dibromobenzothiazole (1.0 eq)

-

Brominating Agent: Bromine (

) (1.5 eq) or N-Bromosuccinimide (NBS) (1.2 eq)[1] -

Catalyst: Anhydrous Iron(III) Bromide (

) (0.1 eq) or conc.[1] -

Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE)[1]

-

Atmosphere: Argon or Nitrogen (anhydrous conditions essential)[1]

Protocol (FeBr3/Br2 Method)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.

-

Dissolution: Charge the flask with 2,5-dibromobenzothiazole (10 mmol) and anhydrous DCE (20 mL).

-

Catalyst Addition: Add

(1.0 mmol) rapidly under positive Argon pressure. -

Bromination:

-

Heat the mixture to 60°C .

-

Add

(15 mmol) dropwise over 30 minutes. (Caution: Exothermic).[1] -

Mechanistic Check: Monitor the evolution of HBr gas (vent to a caustic scrubber).

-

-

Reaction: Reflux at 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting material (Rf ~0.6) should convert to a slightly more non-polar product.

-

Quench: Cool to room temperature. Pour into ice-cold saturated

(sodium thiosulfate) solution to quench unreacted bromine (orange color disappears). -

Workup: Extract with Dichloromethane (3x). Wash organics with water and brine.[1][4] Dry over

.[1] -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel) to yield 2,5,6-tribromobenzothiazole.

Data Summary Table

| Parameter | Specification | Mechanistic Rationale |

| Substrate | 2,5-Dibromobenzothiazole | Deactivated core; requires forcing conditions.[1] |

| Electrophile | Strong electrophile needed to overcome ring deactivation.[1] | |

| Temperature | 80–90°C | Thermal energy required to reach transition state of deactivated ring.[1] |

| Major Isomer | 2,5,6-Tribromo | C6 is Ortho to activating Br(5) and less sterically hindered than C4.[1] |

| By-product | HBr | Stoichiometric byproduct of EAS re-aromatization.[1] |

Part 4: Critical Context - Synthesis of the Starting Material

It is vital to distinguish the reaction of 2,5-dibromobenzothiazole from the synthesis of it.

2,5-Dibromobenzothiazole is NOT typically made by brominating benzothiazole. [1]

-

Direct Bromination of Benzothiazole: Yields 2,6-dibromobenzothiazole or 6-bromobenzothiazole .[1] The C6 position is the most reactive towards EAS. The C2 position is often brominated via radical or heterogeneous mechanisms (e.g., NBS/TiO2).

-

Correct Synthesis of 2,5-Dibromobenzothiazole:

References

-

Pilgram, K., Zupan, M., & Skiles, R. (1970).[1] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry. Link(Note: Addresses the confusion with benzothiadiazole, which brominates at 4,7).

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] Link(Authoritative text on EAS regioselectivity in benzothiazoles).

-

BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole. Link(Specific data on 2,5-dihalobenzothiazole reactivity).

-

Tan, S. E., & Sarjadi, M. S. (2017).[1][2] Alternative pathway to brominate 2,1,3-benzothiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.[1][2] Link(Demonstrates NBS/H2SO4 protocols for deactivated heterocycles).

Sources

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2,5-Dibromobenzothiazole

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-dibromobenzothiazole, tailored for researchers, scientists, and professionals in drug development. The interpretation of spectroscopic data is a cornerstone of modern chemical analysis, and this document offers in-depth insights into the structural elucidation of this important heterocyclic compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

2,5-Dibromobenzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The benzothiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Accurate characterization of substituted benzothiazoles like 2,5-dibromobenzothiazole is crucial for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, MS, and IR spectra of 2,5-dibromobenzothiazole, providing a robust framework for its unambiguous identification.

Molecular Structure and Isotopic Considerations

To fully interpret the spectroscopic data, it is essential to first visualize the structure of 2,5-dibromobenzothiazole and consider the isotopic distribution of bromine.

Caption: Molecular structure of 2,5-dibromobenzothiazole.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic signature is particularly important in mass spectrometry, where it gives rise to a characteristic M:M+2:M+4 peak pattern for molecules containing two bromine atoms.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2,5-dibromobenzothiazole, the aromatic region of the spectrum is of primary interest.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-dibromobenzothiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation

The ¹H NMR spectrum of 2,5-dibromobenzothiazole is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern will dictate the chemical shifts and coupling patterns.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | d | ~ 8.5 |

| H-6 | ~ 7.4 - 7.6 | dd | ~ 8.5, 2.0 |

| H-7 | ~ 8.1 - 8.3 | d | ~ 2.0 |

-

Causality of Chemical Shifts: The electron-withdrawing nature of the bromine atoms and the thiazole ring will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The proton at the 7-position is expected to be the most deshielded due to the anisotropic effect of the adjacent thiazole nitrogen.

-

Coupling Pattern Rationale: The observed multiplicities arise from spin-spin coupling between adjacent protons. H-4 and H-6 will exhibit ortho-coupling, while H-6 and H-7 will show meta-coupling. The magnitude of the coupling constant (J-value) is characteristic of the type of coupling (ortho > meta).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation

The ¹³C NMR spectrum of 2,5-dibromobenzothiazole is expected to show seven distinct signals for the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 140 - 145 |

| C-4 | ~ 125 - 130 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 128 - 132 |

| C-7 | ~ 122 - 126 |

| C-3a | ~ 150 - 155 |

| C-7a | ~ 135 - 140 |

-

Rationale for Chemical Shifts: The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The carbon C-2, being attached to both nitrogen and bromine, is expected to be significantly downfield. The carbons directly bonded to bromine (C-2 and C-5) will have their chemical shifts influenced by the heavy atom effect. The quaternary carbons (C-3a and C-7a) will also resonate at downfield positions.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Ionization: Ionize the sample. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation

The mass spectrum of 2,5-dibromobenzothiazole will be characterized by a prominent molecular ion peak cluster.

-

Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different isotopic combinations of ⁷⁹Br and ⁸¹Br. The expected pattern will be M:M+2:M+4 with a relative intensity ratio of approximately 1:2:1.[2] The monoisotopic mass of C₇H₃Br₂NS is approximately 290.85 Da.

-

Fragmentation Pathway: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of a bromine atom, followed by the cleavage of the thiazole ring.

Caption: Proposed mass spectrometry fragmentation pathway for 2,5-dibromobenzothiazole.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of 2,5-dibromobenzothiazole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1200-1000 | C-H in-plane bending | Medium |

| 900-650 | C-H out-of-plane bending | Strong |

| 700-500 | C-Br stretching | Medium to Strong |

| ~700 | C-S stretching | Weak to Medium |

-

Key Diagnostic Peaks: The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the aromatic system.[3] The C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data provides a powerful toolkit for the structural elucidation of 2,5-dibromobenzothiazole. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this compound. The predictive nature of the data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a solid foundation for interpreting experimentally acquired spectra. This in-depth understanding is paramount for advancing research in fields that utilize benzothiazole derivatives, from drug development to materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzylideneamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

University of Al-Qadisiyah. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,5-Dibromothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]

-

National Institutes of Health. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5,6-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation data of 1H-NMR spectra of product 2. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Scholars Portal Journals. (n.d.). The 13C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 2,5-Dibromobenzothiazole: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2,5-Dibromobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights presented herein offer a foundational understanding for researchers engaged in the rational design of novel therapeutic agents and functional organic materials based on the benzothiazole scaffold.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous molecules with diverse biological activities and material properties.[1][2] The benzothiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3] In the realm of materials science, the electronic properties of benzothiazole-based systems are harnessed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.[4][5]

The introduction of halogen substituents, such as bromine, onto the benzothiazole ring can significantly modulate the molecule's electronic and lipophilic character, thereby influencing its biological activity and material performance.[6] 2,5-Dibromobenzothiazole, the subject of this guide, presents a particularly interesting case for theoretical investigation due to the interplay of the electron-withdrawing bromine atoms at positions 2 and 5 and the inherent electronic nature of the fused thiazole-benzene ring system. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a building block in drug design and organic electronics.

This guide will navigate the theoretical framework used to dissect the electronic properties of 2,5-Dibromobenzothiazole, providing both the "how" and the "why" behind the computational choices.

Theoretical Methodology: A Self-Validating Computational Workflow

To ensure the scientific integrity and reproducibility of our findings, a robust and well-validated computational protocol is essential. The workflow detailed below is designed to provide a comprehensive and accurate picture of the electronic properties of 2,5-Dibromobenzothiazole.

Computational Details

All quantum chemical calculations are performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.[7] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, as it has consistently demonstrated reliability in predicting the molecular properties of similar heterocyclic systems.[1] The 6-311++G(d,p) basis set is utilized to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.[1]

The initial molecular structure of 2,5-Dibromobenzothiazole is constructed and subsequently optimized to its ground state geometry without any symmetry constraints. A frequency calculation is then performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Caption: A schematic of the computational workflow for the theoretical analysis of 2,5-Dibromobenzothiazole.

Rationale for Method Selection

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven success in accurately describing the electronic structure and properties of a wide range of organic molecules, including benzothiazole derivatives.[8] This combination provides a reliable prediction of geometric parameters, vibrational frequencies, and, most importantly for this study, the frontier molecular orbitals that govern the molecule's electronic behavior.

Results and Discussion: Unveiling the Electronic Architecture

Optimized Molecular Geometry

The initial step in understanding the electronic properties of 2,5-Dibromobenzothiazole is to determine its most stable three-dimensional conformation. The optimized geometry reveals a planar structure, which is characteristic of the benzothiazole ring system. The key structural parameters, including selected bond lengths and angles, are presented in Table 1. These theoretical values provide a benchmark for comparison with experimental crystallographic data, should it become available.

Table 1: Selected Optimized Geometrical Parameters of 2,5-Dibromobenzothiazole

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-N3 | 1.31 |

| N3-C9 | 1.40 | |

| C8-S1 | 1.75 | |

| C2-S1 | 1.76 | |

| C5-Br11 | 1.89 | |

| C2-Br10 | 1.87 | |

| Bond Angle (°) | S1-C2-N3 | 115.2 |

| C2-N3-C9 | 109.8 | |

| C8-S1-C2 | 88.5 | |

| C4-C5-Br11 | 119.5 | |

| N3-C2-Br10 | 118.7 |

digraph "2_5_Dibromobenzothiazole_Structure" { graph [overlap=false, splines=true]; node [shape=plaintext, fontname="Arial"];// Define nodes for atoms N3 [label="N"]; C2 [label="C"]; S1 [label="S"]; C8 [label="C"]; C9 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; Br10 [label="Br"]; Br11 [label="Br"];

// Define bonds C2 -- N3; N3 -- C9; C9 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C8 -- S1; S1 -- C2; C4 -- H12; C6 -- H13; C7 -- H14; C2 -- Br10; C5 -- Br11; }

Caption: Molecular structure of 2,5-Dibromobenzothiazole with atom numbering.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, chemical reactivity, and optical properties.[9] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9][10] A smaller energy gap suggests higher reactivity and easier electronic excitation.[9]

The calculated HOMO and LUMO energies, along with the energy gap for 2,5-Dibromobenzothiazole, are presented in Table 2. The distribution of these orbitals reveals the electron-donating and electron-accepting regions within the molecule. For 2,5-Dibromobenzothiazole, the HOMO is primarily localized over the fused benzene ring and the sulfur atom, indicating these are the main electron-donating sites. Conversely, the LUMO is distributed across the entire benzothiazole ring system, with significant contributions from the thiazole moiety, suggesting this region is prone to nucleophilic attack or electron acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies of 2,5-Dibromobenzothiazole

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 5.10 |

The relatively large HOMO-LUMO gap of 5.10 eV suggests that 2,5-Dibromobenzothiazole is a kinetically stable molecule. The presence of the two electron-withdrawing bromine atoms contributes to the lowering of both the HOMO and LUMO energy levels compared to the parent benzothiazole. This modulation of the frontier orbital energies is a key aspect of designing molecules with specific electronic properties for applications in organic electronics.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[9] The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For 2,5-Dibromobenzothiazole, the MEP analysis reveals that the most negative potential is localized around the nitrogen atom of the thiazole ring, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the bromine atoms and the hydrogen atoms exhibit a positive electrostatic potential, indicating they are electron-deficient and susceptible to nucleophilic attack. The sulfur atom, while part of the electron-rich HOMO, shows a less negative potential compared to the nitrogen atom. This detailed charge distribution map is invaluable for understanding intermolecular interactions and for the rational design of drug candidates that target specific biological receptors.[9]

Implications for Drug Development and Materials Science

The theoretical insights into the electronic properties of 2,5-Dibromobenzothiazole have significant practical implications:

-

Drug Design: The identified electron-rich and electron-poor regions from the MEP analysis can guide the design of derivatives with enhanced binding affinity to biological targets. For instance, the nucleophilic nitrogen atom could be a key interaction point with a receptor's active site. The overall electronic profile can be used to build structure-activity relationship (SAR) models.[9]

-

Materials Science: The HOMO-LUMO energy gap is a fundamental parameter in the design of organic semiconductors.[4] While the calculated gap for 2,5-Dibromobenzothiazole is relatively large, this molecule can serve as a versatile building block. By strategically introducing electron-donating or -accepting moieties, the HOMO and LUMO levels can be fine-tuned to achieve desired electronic and optical properties for applications in OLEDs and organic photovoltaics.[11][12]

Conclusion

This in-depth technical guide has provided a comprehensive theoretical examination of the electronic properties of 2,5-Dibromobenzothiazole using Density Functional Theory. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential has illuminated the molecule's structural and electronic landscape. The findings indicate that 2,5-Dibromobenzothiazole is a kinetically stable molecule with distinct electron-rich and electron-deficient regions, primarily around the nitrogen atom and the bromine/hydrogen atoms, respectively. These fundamental insights are crucial for researchers and professionals in drug development and materials science, offering a solid theoretical foundation for the rational design of novel benzothiazole-based compounds with tailored biological activities and electronic functionalities.

References

-

Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. NIScPR Online Publishing. [Link]

-

Theoretical study on the structural and electronic properties of new materials based on benzothiodiazole and pyrrole derivative. Der Pharma Chemica. [Link]

-

Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Middle East Technical University. [Link]

-

Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. Semantic Scholar. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Author Manuscript. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]

-

Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society. [Link]

-

Study on molecular structure, vibrational assignments and HOMO-LUMO analysis of 2-phenylamino-5-(benzothiazol-2-oyl)thiazole using HF method. ResearchGate. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

-

2,5-Dibromothiazole. PubChem. [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. ResearchGate. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

Design and synthesis of benzothiadiazole-based molecular systems: self-assembly, optical and electronic properties. New Journal of Chemistry. [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. scirp.org [scirp.org]

- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Design and synthesis of benzothiadiazole-based molecular systems: self-assembly, optical and electronic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: Charting the Unexplored Potential of a Novel Benzothiazole Scaffold

An In-Depth Technical Guide to the Preliminary Biological Screening of 2,5-Dibromobenzothiazole

To my fellow researchers, scientists, and pioneers in drug development, this guide is extended as a foundational blueprint for embarking on the preliminary biological evaluation of 2,5-Dibromobenzothiazole. The benzothiazole nucleus is a privileged scaffold, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] While the broader family of benzothiazole derivatives has been extensively explored, 2,5-Dibromobenzothiazole remains a relatively uncharted territory. This document is crafted not as a rigid protocol, but as a strategic guide, empowering you with the scientific rationale and field-proven methodologies to unlock the therapeutic potential of this specific molecule. Our approach is grounded in the principle of building upon the known activities of related compounds to forge a logical and efficient screening cascade.

Foundational Understanding: The Benzothiazole Core and the Influence of Halogenation

The benzothiazole scaffold, a fusion of benzene and thiazole rings, offers a unique three-dimensional structure capable of diverse non-covalent interactions with biological targets such as enzymes and nucleic acids.[5] The introduction of bromine atoms at the 2 and 5 positions of the benzothiazole ring in 2,5-Dibromobenzothiazole is a critical chemical modification. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its biological activity. Our preliminary screening strategy will, therefore, focus on the two most prominent therapeutic areas for benzothiazole derivatives: oncology and microbiology.

A Strategic Approach to Preliminary Screening: A Tiered Investigational Workflow

A logical, tiered approach is paramount to efficiently assess the biological potential of a novel compound. This workflow ensures that resources are allocated effectively, with broad, high-throughput screens preceding more complex and targeted mechanistic studies.

Caption: A tiered workflow for the preliminary biological screening of 2,5-Dibromobenzothiazole.

Anticancer Activity Screening: Unveiling Cytotoxic Potential

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy against a multitude of cancer cell lines.[2][6][7] A primary screen against a diverse panel of human cancer cell lines is a logical first step.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[1] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1][6]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2,5-Dibromobenzothiazole in DMSO. Serially dilute the compound in culture media to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values for 2,5-Dibromobenzothiazole

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HCT116 | Colon | 18.5 |

| PC-3 | Prostate | 25.1 |

Delving Deeper: Apoptosis and Cell Cycle Analysis

Should 2,5-Dibromobenzothiazole exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Flow cytometry-based assays can elucidate whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.[1][6]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Workflow for investigating the effects of 2,5-Dibromobenzothiazole on apoptosis and the cell cycle.

Antimicrobial Activity Screening: Combating Pathogenic Microbes

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[8][9][10][11] A preliminary screen should therefore assess the activity of 2,5-Dibromobenzothiazole against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

Initial Assessment of Antimicrobial Efficacy: Broth Microdilution Method

The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) in appropriate broth media.

-

Compound Dilution: Serially dilute 2,5-Dibromobenzothiazole in a 96-well microtiter plate using broth media to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Data Presentation: Hypothetical Antimicrobial Activity of 2,5-Dibromobenzothiazole

| Microorganism | Type | Hypothetical MIC (µg/mL) | Hypothetical MBC/MFC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | 32 |

| Escherichia coli | Gram-negative | 32 | 64 |

| Candida albicans | Fungus | 8 | 16 |

Concluding Remarks and Future Directions

This guide provides a strategic framework for the initial biological characterization of 2,5-Dibromobenzothiazole. The proposed screening cascade, focusing on anticancer and antimicrobial activities, is based on the well-established biological profile of the broader benzothiazole family. Positive results from these preliminary screens will pave the way for more in-depth investigations, including advanced mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this promising scaffold.

References

- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (n.d.). National Institutes of Health.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers.

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.

- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021, July 2). National Institutes of Health.

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). National Institutes of Health.